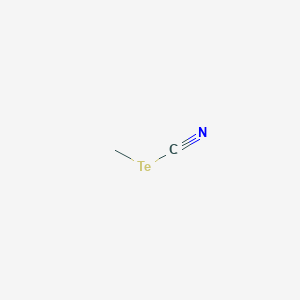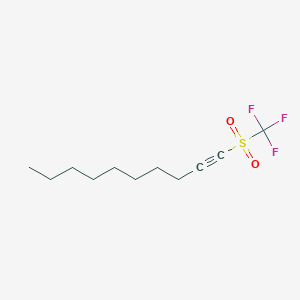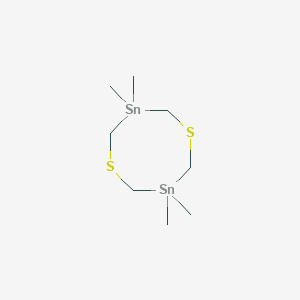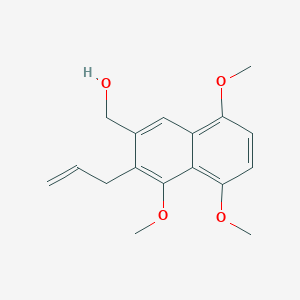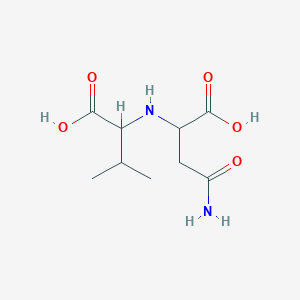![molecular formula C27H37NO3 B14199652 tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate CAS No. 920982-61-2](/img/structure/B14199652.png)
tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is an organic compound that belongs to the class of carbazole derivatives Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate typically involves the following steps:
Formation of 9-nonyl-9H-carbazole: This can be achieved by alkylation of carbazole with nonyl bromide in the presence of a base such as potassium carbonate.
Esterification: The 9-nonyl-9H-carbazole is then reacted with tert-butyl bromoacetate in the presence of a base like sodium hydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The carbazole moiety can be oxidized to form carbazole-3,6-dione derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous conditions.
Major Products
Oxidation: Carbazole-3,6-dione derivatives.
Reduction: 9-nonyl-9H-carbazol-2-ylmethanol.
Substitution: 9-nonyl-9H-carbazol-2-ylacetic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is used as an intermediate in the synthesis of more complex carbazole derivatives
Biology
In biological research, carbazole derivatives have been studied for their potential as anticancer, antimicrobial, and anti-inflammatory agents. This compound may be explored for similar biological activities, although specific studies on this compound may be limited.
Medicine
While specific medical applications of this compound are not well-documented, carbazole derivatives have shown promise in medicinal chemistry. They have been investigated for their potential to inhibit enzymes, modulate receptors, and interact with DNA.
Industry
In industry, this compound could be used in the development of new materials for electronic devices, coatings, and polymers. Its unique structure may impart desirable properties such as thermal stability, photostability, and electrical conductivity.
Mécanisme D'action
The mechanism of action of tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate would depend on its specific application. In general, carbazole derivatives can interact with biological targets such as enzymes, receptors, and DNA through various mechanisms, including hydrogen bonding, π-π stacking, and hydrophobic interactions. The ester group may also undergo hydrolysis to release the active carbazole moiety, which can then exert its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl [(9-ethyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with an ethyl group instead of a nonyl group.
tert-Butyl [(9-phenyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with a phenyl group instead of a nonyl group.
tert-Butyl [(9-methyl-9H-carbazol-2-yl)oxy]acetate: Similar structure with a methyl group instead of a nonyl group.
Uniqueness
tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate is unique due to its long nonyl chain, which can impart different physical and chemical properties compared to its shorter-chain analogs. The nonyl group may enhance the compound’s solubility in nonpolar solvents, increase its hydrophobicity, and potentially affect its biological activity.
Propriétés
Numéro CAS |
920982-61-2 |
|---|---|
Formule moléculaire |
C27H37NO3 |
Poids moléculaire |
423.6 g/mol |
Nom IUPAC |
tert-butyl 2-(9-nonylcarbazol-2-yl)oxyacetate |
InChI |
InChI=1S/C27H37NO3/c1-5-6-7-8-9-10-13-18-28-24-15-12-11-14-22(24)23-17-16-21(19-25(23)28)30-20-26(29)31-27(2,3)4/h11-12,14-17,19H,5-10,13,18,20H2,1-4H3 |
Clé InChI |
GGMHHZSAMBAMIA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



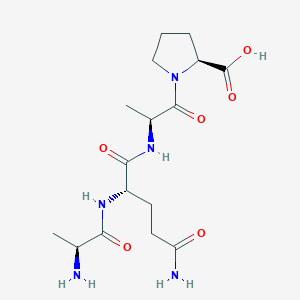
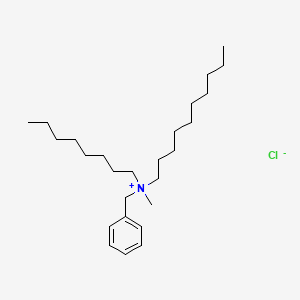
![2,8-Dichloro-5,5-dihexyl-5H-dibenzo[b,d]silole](/img/structure/B14199587.png)
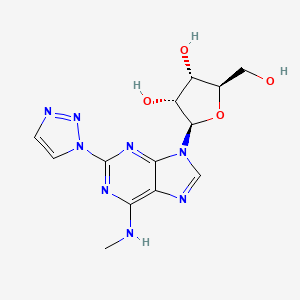
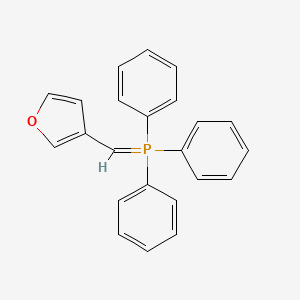
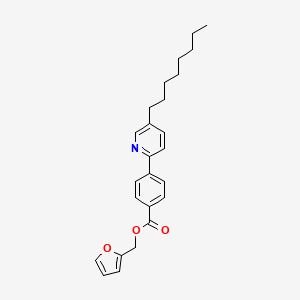
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
